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3-Chloro-8-fluoroimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 3-Chloro-8-fluoroimidazo[1,2-a]pyridine
  • CAS: 1019028-15-9

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 3-Substituted 8-Fluoroimidazo[1,2-a]pyridines

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental protocols for 3-substituted 8-fluoroimidazo[1,2-a]pyridines . Executive Summary: The "8-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental protocols for 3-substituted 8-fluoroimidazo[1,2-a]pyridines .

Executive Summary: The "8-Fluoro" Advantage[1][2]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Linaprazan (P-CAB).[1][2] However, the 8-fluoro substitution represents a critical evolution in this pharmacophore.[3][4]

Unlike the parent scaffold, the 3-substituted 8-fluoroimidazo[1,2-a]pyridine subclass offers three distinct medicinal chemistry advantages that drive its therapeutic potential:

  • Metabolic Blocking: The C8 position is a metabolic "soft spot" prone to oxidative metabolism.[3][2][4] Fluorination at C8 blocks this degradation pathway, significantly extending half-life (

    
    ) without adding lipophilic bulk.[1][3][2]
    
  • Bioisosterism: The 8-fluoro moiety acts as a bioisostere for the N8 nitrogen in imidazo[1,2-a]pyrimidines, allowing researchers to "hop" between scaffolds to avoid patent cliffs or improve solubility while maintaining binding affinity (e.g., in GABA-A modulators).[1][2]

  • pKa Modulation: The highly electronegative fluorine atom inductively reduces the basicity of the bridgehead nitrogen (N1).[3][2] This is crucial for optimizing CNS penetration and reducing off-target hERG channel inhibition, a common liability in this class.[1][3][2][4]

Medicinal Chemistry & Synthesis[3][5][6][7][8][9][10][11][12][13]

Structural Activity Relationship (SAR)

The therapeutic efficacy relies on a "bipartite" SAR model:[2]

  • Position 3 (The Warhead): Determines the primary biological target (e.g., aryl groups for GABA-A, amides for P-CABs).[1][2]

  • Position 8 (The Tuner): The fluorine atom modulates physicochemical properties (ADME) and locks conformation via intramolecular electrostatic repulsion with substituents at C7 or N1 lone pairs.[3][2]

Synthetic Pathways

Two primary routes are dominant.[3][2][4] The Groebke-Blackburn-Bienaymé (GBB) reaction is preferred for rapid library generation (3-amino derivatives), while Condensation is used for 3-aryl/alkyl derivatives.[1][3]

Route A: GBB Multicomponent Reaction (3-Amino derivatives)
  • Reagents: 2-amino-3-fluoropyridine + Aldehyde + Isonitrile.[1][3]

  • Catalyst: Scandium triflate (

    
    ) or Iodine (
    
    
    
    ).[1][3][2]
  • Mechanism: [4+1] cycloaddition.[3][2][4]

  • Advantage: One-pot, high atom economy.[1][3][4]

Route B: Condensation (3-Aryl/Alkyl derivatives) [1][3]
  • Reagents: 2-amino-3-fluoropyridine +

    
    -haloketone.[1][3]
    
  • Conditions: Reflux in EtOH or "On-water" conditions.

  • Advantage: Robust, scalable for non-amino 3-substituents.[1][3][4]

Synthesis_Pathways cluster_0 Key Precursor Start 2-Amino-3-fluoropyridine GBB_Reagents Aldehyde + Isonitrile (Cat: Sc(OTf)3) Start->GBB_Reagents Route A Cond_Reagents α-Haloketone (Reflux/EtOH) Start->Cond_Reagents Route B GBB_Product 3-Amino-8-fluoro imidazo[1,2-a]pyridine GBB_Reagents->GBB_Product Cyclization Cond_Product 3-Aryl-8-fluoro imidazo[1,2-a]pyridine Cond_Reagents->Cond_Product Condensation

Figure 1: Divergent synthetic pathways for accessing 3-substituted 8-fluoro derivatives.

Therapeutic Applications

Neurology: GABA-A Receptor Modulation

The 8-fluoroimidazo[1,2-a]pyridine scaffold is a potent bioisostere for the imidazo[1,2-a]pyrimidine core found in anxiolytics.[1][3]

  • Mechanism: Positive Allosteric Modulator (PAM) of the GABA-A receptor (

    
     subunits).[1][3][2]
    
  • 8-Fluoro Role: The fluorine atom mimics the electron density of the pyrimidine nitrogen, maintaining H-bond network integrity within the benzodiazepine binding site while improving metabolic stability against N-oxidation.[1][3]

  • Key Data:

    Compound Class Ki (nM) Metabolic Stability (Microsomal)
    Imidazo[1,2-a]pyrimidine (Ref) 1.2 Low (< 15 min)
    8-Fluoroimidazo[1,2-a]pyridine 1.5 High (> 60 min)

    | Non-fluoro analog | 4.8 | Moderate (30 min) |[1][2]

Oncology: c-Met Kinase Inhibition

In c-Met inhibitors, the 8-fluoro group is critical for preventing "metabolic shunting."[1][3]

  • Target: c-Met (Hepatocyte Growth Factor Receptor).[1][3][2][5]

  • Mechanism: ATP-competitive inhibition.[1][3][4]

  • 8-Fluoro Role:

    • Metabolic: Blocks C8 hydroxylation, a primary clearance pathway for c-Met inhibitors.[3][2][4]

    • Selectivity: The fluorine creates a specific electrostatic environment that disfavors binding to off-target kinases with restrictive pockets near the hinge region.[3][2][4]

  • Outcome: 8-fluoro derivatives show superior in vivo exposure compared to their 8-H or 8-chloro counterparts.[1][3]

Gastroenterology: Next-Gen P-CABs

While Linaprazan (non-fluorinated) is the standard, 8-fluoro analogs are investigated to reduce the basicity of the core.[1][3]

  • Benefit: Lower pKa prevents excessive accumulation in non-target acidic compartments (lysosomes), potentially reducing phospholipidosis side effects.[3][2][4]

Experimental Protocols

Protocol: Synthesis of 3-(tert-butylamino)-8-fluoro-2-phenylimidazo[1,2-a]pyridine (GBB Method)

Objective: Synthesize a library standard for GABA-A screening.

Reagents:

  • 2-Amino-3-fluoropyridine (1.0 mmol)[1][3]

  • Benzaldehyde (1.0 mmol)[1][2]

  • tert-Butyl isocyanide (1.1 mmol)[1][3]

  • Scandium(III) triflate (5 mol%)[1][2]

  • Solvent: Methanol (2 mL) / Dichloromethane (2 mL) (1:1)[1][2]

Procedure:

  • Mixing: In a 10 mL microwave vial, dissolve 2-amino-3-fluoropyridine and benzaldehyde in the solvent mixture. Stir for 10 min at RT to form the imine intermediate.

  • Addition: Add tert-butyl isocyanide followed by Sc(OTf)3.[1][3][2][4]

  • Reaction: Seal the vial and stir at room temperature for 12 hours (or microwave at 80°C for 20 min).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2 x 10 mL) and brine. Dry over Na2SO4.[3][2][4][6]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify 8-fluoro presence via 19F-NMR (approx. -130 ppm, d).

Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the 8-fluoro substitution.

  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1][3][2][4]

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1][3][2]
    

Mechanism of Action Visualization

The following diagram illustrates the dual role of the 8-fluoro substituent in a kinase binding pocket (e.g., c-Met), highlighting both the steric lock and metabolic protection.

MOA_Mechanism Compound 8-Fluoro Ligand Binding ATP-Competitive Binding Compound->Binding 3-Substituent Interaction Block Metabolic Block (C-F Bond Strength) Compound->Block 8-Fluoro Effect Target_Pocket Kinase Hinge Region (c-Met) Metabolism CYP450 Enzyme (Liver) Metabolism->Compound Oxidative Attack (Blocked) Binding->Target_Pocket Block->Metabolism Inhibits Degradation

Figure 2: Mechanism of Action showing binding affinity retention and metabolic blocking.[1][2]

References

  • Humphries, A. C., et al. (2006).[3][2][4] "8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Cui, M., et al. (2015).[3][2][4] "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters. Link (Note: Contextual reference for c-Met/metabolic stability).

  • Andersson, K., & Carlsson, E. (2005).[2][4] "Potassium-competitive acid blockers: A new alternative to proton pump inhibitors."[1][3][4] Pharmacology & Therapeutics.[3][2][4] Link (Context for P-CAB scaffold utility).

  • Bagdi, A. K., et al. (2013).[2][4] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines through tandem imine formation-oxidative cyclization under aerobic conditions." Chemical Communications.[3][2][4] Link (Synthesis methodology).[1][3][2]

  • Trombley, T., & Altman, R. (2025).[2][4] "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv. Link (Theoretical grounding for 8-fluoro stability).

Sources

Exploratory

Metabolic Stability of Fluorinated Imidazo[1,2-a]pyridine Cores: A Technical Guide

The following technical guide details the metabolic stability of fluorinated imidazo[1,2-a]pyridine cores. It is structured to provide actionable insights for medicinal chemists and DMPK scientists.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability of fluorinated imidazo[1,2-a]pyridine cores. It is structured to provide actionable insights for medicinal chemists and DMPK scientists.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (GABA-A modulator) and emerging oncology agents (c-Met, PDGFR inhibitors). However, its electron-rich nature makes it susceptible to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.

Strategic fluorination is not merely about blocking metabolic "soft spots"; it is a tool for electronic tuning.[1] By modulating the pKa of the bridgehead nitrogen and altering the lipophilicity (LogD), fluorine substitution can fundamentally shift the metabolic trajectory of this scaffold from rapid clearance to sustained target engagement. This guide analyzes the Structure-Metabolism Relationships (SMR) and provides validated protocols for assessing these properties.

Mechanistic Foundations: The "Fluorine Effect"[2]

Electronic Deactivation & Bond Strength

The primary driver of metabolic instability in imidazopyridines is oxidative attack (hydroxylation) on the electron-rich pyridine ring or benzylic positions.

  • C-F Bond Strength: The C-F bond (~105 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), rendering the specific fluorinated site impervious to CYP-mediated radical abstraction.

  • Inductive Effect (-I): Fluorine is the most electronegative element (3.98 Pauling scale). Its insertion pulls electron density away from the aromatic ring. This raises the oxidation potential, making the entire ring system less susceptible to the initial single-electron transfer (SET) steps often required for CYP metabolism.

pKa Modulation and Type II Binding

The imidazo[1,2-a]pyridine core contains a basic bridgehead nitrogen (N4) and an imidazole nitrogen (N1).

  • Basicity Reduction: Unsubstituted imidazo[1,2-a]pyridine has a pKa of ~6.8 (conjugate acid). Fluorination on the pyridine ring (positions C6, C8) significantly lowers this pKa (e.g., to ~5.0–5.5).

  • Impact on Metabolism: Reduced basicity decreases the fraction of the molecule that is protonated at physiological pH. This is critical because positively charged species often have high affinity for the heme iron of CYP enzymes (Type II binding). By lowering the pKa, fluorination can reduce inhibitory binding (lowering DDI potential) while simultaneously altering the binding pose to evade catalytic oxidation.

Structure-Metabolism Relationships (SMR)

The metabolic fate of the imidazo[1,2-a]pyridine core is highly position-dependent. The diagram below illustrates the "Soft Spots" versus "Fluorine Blockades."

SMR Visualization

SMR_Analysis Core Imidazo[1,2-a]pyridine Core SoftSpot_C3 Position C3: High Electron Density Susceptible to Electrophilic Attack Core->SoftSpot_C3 Intrinsic Liability SoftSpot_C6 Position C6: Major Oxidation Site (CYP3A4/CYP2D6) Core->SoftSpot_C6 Primary Met. Site Block_C8 C8-Fluorine: Steric Shielding of N1 Reduces pKa (Electronic) Core->Block_C8 Electronic Tuning Block_C6 C6-Fluorine: Direct Metabolic Block Prevents Hydroxylation SoftSpot_C6->Block_C6 Remedy SoftSpot_Benzylic Benzylic Substituents: Rapid Hydroxylation Block_CF3 Trifluoromethyl (CF3): Lipophilicity Modulation Blocks Benzylic Oxidation SoftSpot_Benzylic->Block_CF3 Bioisostere Outcome Outcome: Increased t1/2 Reduced Clearance (CLint) Block_C8->Outcome Block_C6->Outcome Block_CF3->Outcome

Figure 1: Strategic fluorination sites on the imidazo[1,2-a]pyridine scaffold to mitigate metabolic instability.

Positional Analysis
PositionMetabolic LiabilityFluorine StrategyMechanism of Action
C2 Low (usually substituted)N/ATypically occupied by aryl/heteroaryl pharmacophores.[2]
C3 High (Electrophilic)-F or -CF3 Blocks electrophilic metabolic attack; C3-F is rare but C3-CF3 is a potent stabilizer.
C6 Critical (Oxidation) -F Direct blockade of the primary site of CYP-mediated hydroxylation (analogous to para-F in phenyl rings).
C8 Moderate-F Electronic Gatekeeper. C8-F has a profound effect on N1 basicity due to proximity, reducing metabolic susceptibility indirectly.
Substituents Benzylic C-HGem-difluoro Replacing benzylic -CH2- with -CF2- or -C(CH3)F- eliminates rapid dealkylation.

Experimental Protocols: Assessing Stability

To validate the impact of fluorination, a rigorous assay cascade is required. The following protocols are field-standard for high-quality ADME data.

Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine Intrinsic Clearance (


) and Half-life (

) mediated by CYP enzymes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein conc.

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Protocol Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.
    
  • Pre-incubation: Mix compound with microsomes (0.5 mg/mL final) at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM start) to initiate reaction.[3] Include a "minus NADPH" control to detect chemical instability.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

gives:


Metabolite Identification (MetID)

Objective: Confirm if fluorination successfully blocked the target "soft spot."

Protocol:

  • Incubate compound at higher concentration (10

    
    M) with microsomes for 60 mins.
    
  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Mining: Search for Mass Shifts:

    • +16 Da (Hydroxylation)[4]

    • +32 Da (Di-hydroxylation)

    • +14 Da (N-oxide vs. Carbonyl? Distinguish by fragmentation).

  • Success Metric: Disappearance of the specific +16 Da peak associated with the fluorinated position compared to the non-fluorinated parent.

Case Studies in Drug Discovery

Zolpidem vs. Fluorinated Analogs (Antipsychotics)[7]
  • Challenge: Zolpidem is a hypnotic with a short half-life (~2.5 h) due to rapid oxidation of the benzylic methyl groups and the imidazopyridine core.

  • Innovation: Introduction of fluorine at the para-position of the phenyl ring and specific fluorination on the core (C6).

  • Result: Compounds like 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide demonstrated enhanced metabolic stability and a longer duration of action in rat models, shifting the profile from hypnotic to antipsychotic efficacy [1].[5]

c-Met Inhibitors (Oncology)
  • Challenge: Early imidazo[1,2-a]pyridine leads suffered from poor oral bioavailability due to high first-pass metabolism.

  • Strategy: Bioisosteric replacement of hydrogen with fluorine at the C8 position .

  • Outcome: The C8-F substitution reduced the basicity of the ring, lowered P-gp efflux, and blocked a secondary metabolic site. This led to Compound 22e, which showed 75% tumor growth inhibition (TGI) and 29% oral bioavailability [2].[2]

PET Tracers ([18F]3F4AP)
  • Context: Developing tracers for demyelination (Multiple Sclerosis).

  • Observation: [18F]3-Fluoro-4-aminopyridine (3F4AP) is metabolized by CYP2E1.[4]

  • Insight: MetID studies revealed that while the fluorine at C3 is stable, oxidation shifts to the N-oxide and C5-hydroxy forms. This highlights that blocking one site (C3) can lead to "metabolic switching," where the enzyme attacks the next most vulnerable position (C5 or N1) [3].

Validated Workflow Diagram

Stability_Workflow Start Candidate Design (Fluorinated Core) InSilico In Silico Prediction (StarDrop / SOM) Start->InSilico Microsomes Microsomal Stability (Human/Rat, +NADPH) InSilico->Microsomes Decision1 Cl_int < Threshold? Microsomes->Decision1 MetID Metabolite ID (HRMS) Locate Soft Spots Decision1->MetID No (Unstable) Hepatocytes Hepatocyte Stability (Phase I + II) Decision1->Hepatocytes Yes (Stable) Refine Refine Structure: 1. Add F at Soft Spot 2. Gem-difluoro alkyls MetID->Refine InVivo In Vivo PK (Rat/Mouse) Confirm Bioavailability Hepatocytes->InVivo Refine->InSilico

Figure 2: Iterative workflow for optimizing metabolic stability in fluorinated imidazopyridines.

References

  • Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.[5] European Journal of Medicinal Chemistry. Link

  • Li, K., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.[6] Link

  • Brugarolas, P., et al. (2018). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition.[6][4][7][8] Link

  • Kuhn, M., et al. (2016).[9] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[9] Journal of Medicinal Chemistry.[9] Link

  • Riley, R.J., et al. (2001). The effects of Type II binding on metabolic stability and binding affinity in Cytochrome P450 CYP3A4.[3] Drug Metabolism and Disposition.[6][7][8] Link

Sources

Protocols & Analytical Methods

Method

Nucleophilic substitution reactions at the C-3 position

Application Note: Strategic Nucleophilic Substitution at the C-3 Position Part 1: Executive Summary & The C-3 Conundrum In drug development, the C-3 position of nitrogen heterocycles (specifically Indoles , Pyridines , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution at the C-3 Position

Part 1: Executive Summary & The C-3 Conundrum

In drug development, the C-3 position of nitrogen heterocycles (specifically Indoles , Pyridines , and Cephalosporins ) represents a critical vector for structure-activity relationship (SAR) optimization. However, "Nucleophilic Substitution" at this position presents a distinct electronic paradox depending on the scaffold:

  • Indoles (Electron-Rich): The C-3 position is naturally nucleophilic (reacting with electrophiles). To react it with a nucleophile, one must invert its polarity (Umpolung ) or displace a leaving group on a highly unstable intermediate.

  • Pyridines (Electron-Deficient): While C-2 and C-4 are susceptible to Nucleophilic Aromatic Substitution (

    
    ), the C-3 position is electronically neutral ("meta-like") and inert to standard 
    
    
    
    , requiring transition-metal catalysis to effect substitution.
  • Cephalosporins (Beta-Lactams): The C-3' position involves allylic substitution, a classic but sensitive transformation essential for antibiotic diversification.

This guide provides high-fidelity protocols for overcoming these barriers, moving beyond textbook theory to bench-ready application.

Part 2: Indoles – The Umpolung Strategy (Oxidative Functionalization)

The Challenge: Indoles are electron-rich enamines. Direct nucleophilic attack at C-3 is electronically forbidden. The Solution: Use Hypervalent Iodine (III) reagents to generate an electrophilic indolyl-iodonium intermediate.[1] This reverses the polarity of C-3, making it susceptible to nucleophilic attack (acetoxylation, amination, or arylation).

Mechanism of Action (Umpolung)

The reaction proceeds via the oxidation of the indole nitrogen or C-3 by PhI(OAc)


 (PIDA) or PhI(OCOCF

)

(PIFA), forming a cation at C-3 or a sigmatropic rearrangement precursor.

IndoleUmpolung cluster_legend Key Concept Indole Indole (Nucleophile) Intermed Indolyl-I(III) Species (Electrophilic C-3) Indole->Intermed Oxidation (Umpolung) Iodine PhI(OAc)2 (Oxidant) Iodine->Intermed Product 3-Substituted Indole Intermed->Product Reductive Elimination / SN2 Nu Nucleophile (ROH, RNH2) Nu->Product Attack at C-3 Text Standard Indole = Nucleophile Oxidized Indole = Electrophile

Figure 1: The "Umpolung" mechanism converting nucleophilic indole into an electrophilic target for substitution.[2][3]

Protocol 1: C-3 Acetoxylation of Indoles using PhI(OAc)

Target Application: Synthesis of 3-hydroxyindole derivatives (precursors to oxindoles).

Reagents:

  • Substrate: N-Protected Indole (e.g., N-Methylindole) [1.0 equiv]

  • Reagent: (Diacetoxyiodo)benzene (PIDA) [1.1 equiv]

  • Solvent: Acetic Acid (AcOH) or CH

    
    Cl
    
    
    
    /AcOH mixture.
  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of N-methylindole in 5 mL of dry CH

    
    Cl
    
    
    
    .
  • Activation: Cool the solution to 0°C under an argon atmosphere.

  • Addition: Add 1.1 mmol of PIDA slowly (over 5 minutes) to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 1–3 hours. Monitor by TLC (The spot will shift significantly due to polarity change).

  • Quench: Quench with saturated aqueous NaHCO

    
     (careful of gas evolution).
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: 3-Acetoxyindoles can be unstable; immediate hydrolysis to oxindoles is common if silica is acidic.

Critical Insight: If the N-position is unsubstituted (N-H), the reaction often leads to dimerization or oxidation to isatin. Always protect the nitrogen (Methyl, Benzyl, Tosyl) to ensure clean C-3 substitution.

Part 3: Pyridines – The Catalytic Surrogate (Cross-Coupling)

The Challenge:


 at C-3 of pyridine is energetically unfavorable because the anionic Meisenheimer intermediate cannot delocalize the negative charge onto the ring nitrogen (unlike C-2/C-4 substitution).
The Solution:  Abandon classical 

. Use Pd-Catalyzed Buchwald-Hartwig Amination . While technically a cross-coupling, it functionally achieves "nucleophilic substitution" of a halogen with an amine at the C-3 position.
Comparative Reactivity Data
Position

Reactivity (Standard)

Mechanism
Pd-Catalyzed Coupling Yield
C-2 (Ortho) HighStabilized (N-anion)Excellent
C-3 (Meta) Negligible Unstabilized Excellent (Ligand Dependent)
C-4 (Para) HighStabilized (N-anion)Excellent
Protocol 2: C-3 Amination of 3-Bromopyridine (Buchwald-Hartwig)

Target Application: Synthesis of Nicotinamide analogs.

Reagents:

  • Substrate: 3-Bromopyridine [1.0 equiv]

  • Nucleophile: Morpholine or Aniline derivative [1.2 equiv]

  • Catalyst: Pd

    
    (dba)
    
    
    
    [1-2 mol%] or Pd(OAc)
    
    
    .
  • Ligand: XPhos or BrettPhos (Critical for heteroaryl chlorides/bromides).

  • Base: NaO

    
    Bu (Sodium tert-butoxide) [1.4 equiv].
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a Schlenk tube and cycle argon/vacuum 3 times.

  • Loading: Add Pd

    
    (dba)
    
    
    
    (1 mol%), XPhos (2 mol%), and NaO
    
    
    Bu (1.4 equiv). Note: Pre-complexation of Pd/Ligand for 5 mins in solvent improves reproducibility.
  • Substrate Addition: Add 3-Bromopyridine and the amine nucleophile via syringe. Add Toluene (0.2 M concentration).

  • Heating: Seal the tube and heat to 80–100°C for 12 hours.

  • Filtration: Cool to RT, dilute with ether, and filter through a Celite pad to remove Pd black and salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Critical Insight: For C-3 couplings, BrettPhos is superior for primary amines, while RuPhos is often better for secondary amines. The lack of electronic activation at C-3 makes ligand selection (bulky, electron-rich phosphines) the deciding factor.

Part 4: Cephalosporins – The "Classic" C-3' Substitution

The Challenge: Modifying the C-3' position of the dihydrothiazine ring to alter pharmacokinetics (e.g., half-life, solubility). The Solution: Nucleophilic displacement of a leaving group (Acetate, Chloride) by N- or S-nucleophiles.[4]

Protocol 3: Nucleophilic Displacement of C-3' Acetate

Target Application: Synthesis of Ceftazidime-like analogs.

Reagents:

  • Substrate: 7-ACA (7-Aminocephalosporanic acid) or protected derivative.

  • Nucleophile: Heterocyclic Thiol (e.g., 1-Methyl-1H-tetrazole-5-thiol) or Pyridine.

  • Lewis Acid (Optional): BF

    
    Et
    
    
    
    O or TMSI (Trimethylsilyl iodide) can accelerate the reaction.
  • Solvent: Acetonitrile or Water/Acetone (pH dependent).

Step-by-Step Workflow:

  • Dissolution: Dissolve the Cephalosporin substrate in Acetonitrile (anhydrous).

  • Activation: If using TMSI (Method A), add 2.0 equiv at 0°C. This converts the acetoxy group to a more reactive iodide in situ.

  • Displacement: Add the nucleophile (Thiol/Amine).

  • Conditions: Stir at RT for 2–4 hours.

    • Mechanism Note: This often proceeds via an

      
      -like mechanism involving an allylic cation stabilized by the sulfur atom in the ring.
      
  • Workup: Adjust pH to neutral (if aqueous) or precipitate the product by adding a non-polar solvent (e.g., IPE or Ether).

Part 5: Decision Logic for C-3 Functionalization

DecisionTree Start Target: C-3 Functionalization Scaffold Select Scaffold Start->Scaffold Indole Indole Scaffold->Indole Pyridine Pyridine Scaffold->Pyridine Ceph Cephalosporin Scaffold->Ceph IndoleQ Is C-3 H or Halogen? Indole->IndoleQ PyridineQ Reaction Type? Pyridine->PyridineQ CephSol Displacement of Leaving Group (SN1/SN2 Allylic) Ceph->CephSol IndoleH C-3 = H (Use Hypervalent Iodine) IndoleQ->IndoleH H IndoleX C-3 = Halogen (Use Pd/Cu Catalysis) IndoleQ->IndoleX Br/I PySNAr SNAr (Fails at C-3) PyridineQ->PySNAr Standard PyCross Pd-Catalysis (Buchwald) PyridineQ->PyCross Recommended

Figure 2: Strategic decision tree for selecting the correct methodology based on heterocyclic scaffold.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Hatfield, L. D., et al. (1980).[5] Cephalosporanic acids: a new look at reactions at the C-3' position. Philosophical Transactions of the Royal Society B. Link

  • Maiti, S., et al. (2014). Regioselective Csp2–H dual functionalization of indoles using hypervalent iodine(III).[1] RSC Advances. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in C-3 Cross-Coupling Reactions

Welcome to the technical support center for C-3 cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-3 cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common challenges encountered in your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing, moving from general problems to more nuanced optimization strategies.

Frequently Asked Questions (FAQs)

Q1: My C-3 cross-coupling reaction has very low or no yield. Where do I even begin to troubleshoot?

A1: When a reaction fails, a systematic approach is crucial. Low conversion is typically rooted in one of three areas: the catalyst system, the substrates and reagents, or the reaction conditions. Start by asking broad questions before diving into fine-tuning variables.

A logical starting point is to confirm the integrity of your core components. A common culprit is catalyst deactivation, which can sometimes be visually identified by the formation of a black precipitate (palladium black).[1][2] Concurrently, verify the purity and integrity of your starting materials and ensure your reaction environment is truly inert, as oxygen can lead to unwanted side reactions like homocoupling.[2][3][4]

Below is a troubleshooting workflow to guide your initial investigation.

G General Troubleshooting Workflow for Low C-3 Coupling Reactivity Start Low or No Product Yield Catalyst Problem Area: Catalyst System Start->Catalyst Substrates Problem Area: Substrates & Reagents Start->Substrates Conditions Problem Area: Reaction Conditions Start->Conditions Cat_Q1 Is catalyst active? (Fresh? Stored properly?) Catalyst->Cat_Q1 Cat_Q2 Is ligand appropriate? (Sterically bulky? Electron-rich?) Catalyst->Cat_Q2 Cat_Q3 Is there visual evidence of decomposition (e.g., Pd black)? Catalyst->Cat_Q3 Sub_Q1 Are starting materials pure? (Free of catalyst poisons?) Substrates->Sub_Q1 Sub_Q2 Is the C-3 position sterically hindered or electronically deactivated? Substrates->Sub_Q2 Sub_Q3 Is the N-H on the indole unprotected? (Potential for side reactions or poor solubility) Substrates->Sub_Q3 Cond_Q1 Is the reaction truly anaerobic? (Properly degassed?) Conditions->Cond_Q1 Cond_Q2 Is the base appropriate? (Strength, solubility) Conditions->Cond_Q2 Cond_Q3 Is the temperature optimal? Conditions->Cond_Q3 Cat_A1 Use fresh catalyst. Consider a more stable precatalyst (e.g., Pd(II)). Cat_Q1->Cat_A1 Cat_A2 Screen different ligands. (See Table 1) Cat_Q2->Cat_A2 Cat_A3 Improve ligand stability or lower reaction temperature. Cat_Q3->Cat_A3 Sub_A1 Purify substrates and coupling partners. Ensure solvents are anhydrous. Sub_Q1->Sub_A1 Sub_A2 Use a more active catalyst system. Consider a different directing group if applicable. Sub_Q2->Sub_A2 Sub_A3 Protect the indole nitrogen (e.g., with Boc, PMB, or sulfonyl groups). Sub_Q3->Sub_A3 Cond_A1 Thoroughly degas solvent/reagents (e.g., freeze-pump-thaw cycles). Cond_Q1->Cond_A1 Cond_A2 Screen different bases. (e.g., K3PO4, Cs2CO3 for challenging couplings). Cond_Q2->Cond_A2 Cond_A3 Try more forcing conditions (higher temp), or milder conditions to prevent degradation. Cond_Q3->Cond_A3

Caption: Initial troubleshooting decision tree for C-3 cross-coupling reactions.

Q2: I suspect my palladium catalyst is the problem. How do I choose the right catalyst and prevent it from dying?

A2: Your suspicion is well-founded, as the catalyst's health is paramount. The choice of palladium source, ligand, and their ratio are critical levers for success.

Understanding the Catalytic Cycle: The reaction proceeds through a cycle of oxidative addition, transmetalation, and reductive elimination.[5][6] Each step has specific requirements. For instance, oxidative addition is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the active Pd(0) species.[7][8] Catalyst deactivation occurs when this cycle is disrupted, often by the Pd(0) catalyst aggregating into inactive palladium black.[1]

G cluster_cycle Palladium Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OA Oxidative Addition (R1-X) Pd0->OA Often Rate-Limiting Deactivation Deactivation (e.g., Pd Black) Pd0->Deactivation Side Path PdII L-Pd(II)(R1)(X) Intermediate OA->PdII TM Transmetalation (R2-M) PdII->TM PdII_R2 L-Pd(II)(R1)(R2) Intermediate TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regenerates Catalyst Product Product (R1-R2) RE->Product R1X Substrate (e.g., 3-Haloindole) R1X->OA R2M Coupling Partner (e.g., Arylboronic Acid) R2M->TM

Caption: The Palladium cross-coupling cycle and common points of failure.

Practical Solutions:

  • Palladium Precatalyst: While Pd(0) sources like Pd(PPh₃)₄ are used, they can be sensitive to air.[2] More stable and often more reliable are Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which are reduced in situ to the active Pd(0) species.[2] Modern, well-defined precatalysts with a 1:1 palladium-to-ligand ratio are highly effective as they ensure clean generation of the active species.[3][9]

  • Ligand Selection: The ligand is not just a spectator; it dictates the catalyst's activity, stability, and sometimes even selectivity. For challenging C-3 couplings, especially with less reactive partners (e.g., aryl chlorides) or sterically hindered substrates, bulky and electron-rich phosphine ligands are the go-to choice.[4][7]

Ligand TypeExamplesKey Characteristics & Use Cases
Monodentate Phosphines PPh₃, P(t-Bu)₃, cataCXium® ASimple and widely available. Bulky variants promote reductive elimination and are effective for general cross-coupling.[1]
Bidentate Phosphines dppf, BINAP, XantphosChelating effect provides higher thermal stability, preventing catalyst decomposition at elevated temperatures.[1]
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly active, bulky, and electron-rich. Excellent for coupling unreactive substrates like aryl chlorides and for sterically demanding transformations.[4][7]
  • Catalyst Poisoning: Impurities in your reagents or solvents can act as poisons, binding to the palladium and halting the catalytic cycle. Common poisons include sulfur compounds, and sometimes even excess halides or coordinating nitrogen heterocycles can inhibit the catalyst.[1][8] If you suspect poisoning, try a test reaction with highly purified materials.

Q3: My indole substrate is not reacting. How do substrate properties affect C-3 coupling?

A3: The inherent properties of your indole substrate are a critical factor. The electronic nature and steric environment of the C-3 position, as well as the reactivity of the N-H bond, can all lead to low reactivity.

  • The Indole N-H Bond: The acidic proton on the indole nitrogen can interfere with the reaction in several ways. It can react with the base, consume organometallic reagents, or coordinate to the metal center, inhibiting catalysis. Therefore, N-protection is often a crucial first step for improving reliability and yield. The choice of protecting group can also influence the electronic properties of the indole ring.[10]

  • Electronic Effects: Electron-withdrawing groups on the indole ring will decrease the nucleophilicity of the C-3 position, potentially slowing down the reaction. Conversely, electron-donating groups can enhance reactivity. This is a key consideration when working with highly functionalized indole cores.

  • Steric Hindrance: A bulky substituent at the C-2 or N-1 position can sterically block the C-3 position, hindering the approach of the bulky palladium catalyst. In such cases, using a ligand with a wider "bite angle" (like Xantphos) or a less sterically demanding but highly active monoligated catalyst system may be beneficial.

  • Directing Groups: For functionalization at other positions (e.g., C2, C4-C7), directing groups are often employed to override the intrinsic C3 reactivity.[11] If you are targeting C-3, ensure you are not inadvertently using a substrate with a group that directs elsewhere. Some 3-substituted indoles can even direct functionalization to the C2 position.[12]

Q4: I've optimized my catalyst and substrate, but the reaction is still sluggish. What reaction parameters should I focus on?

A4: With a good catalyst and substrate in hand, the reaction environment becomes the deciding factor. The base, solvent, and temperature create the arena in which the reaction occurs, and optimizing them is key.

  • Base Selection: The base plays multiple roles, most notably in the transmetalation step of many cross-coupling reactions (like Suzuki).[5] Its strength, solubility, and cation can have a profound impact.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. For difficult couplings, a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker ones.[4]

    • The particle size of solid bases can matter, as a smaller particle size maximizes the surface area for reaction.[3]

  • Solvent Choice: The solvent must solubilize all components of the reaction. Common choices include ethereal solvents (THF, Dioxane) and aromatic hydrocarbons (Toluene).

    • Polarity: Aprotic polar solvents are generally preferred. Using solvent mixtures (e.g., Toluene/Water or Dioxane/Water for Suzuki reactions) can be highly effective.

    • Degassing is Non-Negotiable: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and cause homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).[2][4] Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3]

  • Temperature and Concentration:

    • Temperature: Many cross-couplings require heat to overcome activation barriers, particularly for less reactive substrates like aryl chlorides. A typical range is 80-110 °C.[3][4] However, excessively high temperatures can accelerate catalyst decomposition. If you observe the formation of palladium black, consider lowering the temperature.

    • Concentration: Increasing the concentration can sometimes improve the reaction rate.[3] However, for substrates prone to aggregation or side reactions, higher dilution might be necessary. A typical starting concentration is between 0.1 M and 1 M.

Protocols

Protocol 1: General Procedure for a C-3 Suzuki-Miyaura Coupling of 3-Bromo-1-protected-indole

This protocol provides a robust starting point for the C-3 arylation of a protected indole.

Materials:

  • 3-Bromo-1-(protecting group)-indole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1 mixture)

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the 3-bromo-indole, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe or cannula.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 90-100 °C) in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. PMC. Available at: [Link]

  • Recent Advances in Csp3−Csp3 Cross-Coupling via Metallaphotoredox Strategy. ResearchGate. Available at: [Link]

  • Advances in Cross-Coupling Reactions. MDPI Books. Available at: [Link]

  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. Available at: [Link]

  • A Coupling Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ACS Publications. Available at: [Link]

  • C-H functionalization of indoles and oxindoles through CDC reactions. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. Available at: [Link]

  • C3‐functionalization of indoles. ResearchGate. Available at: [Link]

  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv. Available at: [Link]

  • Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate. Available at: [Link]

  • Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. PMC. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. Available at: [Link]

  • A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp 2 ) - H functionalization of indole. RSC Publishing. Available at: [Link]

  • Synthesis of Multisubstituted Heterocyclic and Aromatic Compounds Using Catalyst-Controlled Site-Selective Reactions. J-Stage. Available at: [Link]

  • Functionalization of Aromatic N-Heterocycles with C(sp3)–H Sources via CDC Reactions. ResearchGate. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. SciSpace. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 3-chloro derivatives

Topic: Mass Spectrometry Fragmentation Patterns of 3-Chloro Derivatives: A Comparative Guide for Isomer Differentiation Content Type: Technical Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-Chloro Derivatives: A Comparative Guide for Isomer Differentiation Content Type: Technical Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary: The "Meta" Challenge

In drug development and forensic toxicology, 3-chloro derivatives (meta-substituted) present a unique analytical challenge.[1] Unlike their ortho- (2-chloro) counterparts, which often exhibit distinct "ortho effects" (steric-driven eliminations), and para- (4-chloro) derivatives, which possess high symmetry, 3-chloro isomers often occupy a "spectral middle ground."[1]

This guide objectively compares the mass spectrometric behavior of 3-chloro derivatives—specifically focusing on 3-Chloromethcathinone (3-CMC) and 3-Chloroamphetamine (3-CMA) as primary case studies—against their 2- and 4-positional isomers.[1] We demonstrate why standard Electron Ionization (EI) often fails to distinguish these isomers and provide a validated Energy-Resolved MS/MS workflow to achieve definitive identification.

The Chemical Context: Electronic & Steric distinctiveness

To interpret the spectra, one must understand the underlying stability of the fragment ions.

  • 3-Chloro (Meta): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) but cannot stabilize the ring via resonance (+M) as effectively as in the para position during specific fragmentation events.[1] Crucially, it lacks the steric proximity to the side chain seen in ortho isomers.

  • 2-Chloro (Ortho): Exhibits the "Ortho Effect," allowing for direct interaction between the halogen and the side-chain amino or carbonyl group, often leading to unique neutral losses (e.g., HCl or H₂O).

  • 4-Chloro (Para): Electronically similar to the 3-isomer in standard EI spectra but often distinguishable by minor abundance variations in lower-mass aromatic fragments due to resonance stabilization.[1]

Comparative Fragmentation Analysis

Technique A: Electron Ionization (GC-MS) – The "Hard" Limit

Standard 70 eV ionization.[1]

In standard GC-MS, 3-chloro derivatives (amines/cathinones) undergo rapid ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-cleavage , generating a stable immonium ion. This fragmentation is so dominant that it often obscures the substitution pattern on the aromatic ring.
Feature3-Chloro Derivative (e.g., 3-CMC)2-Chloro Alternative4-Chloro Alternative
Base Peak (m/z) 58 (Immonium ion, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
58 (Indistinguishable)58 (Indistinguishable)
Molecular Ion (

)
Weak / AbsentWeak / AbsentWeak / Absent
Isotope Pattern Distinct 3:1 (

)
Same 3:1Same 3:1
Key Difference Lack of specific eliminations. Spectra are nearly identical to 4-Cl.Ortho Effect: May show unique loss of Cl radical or HCl depending on internal energy.[1]Nearly identical to 3-Cl.[1]

Verdict: Standard EI-MS is insufficient for definitive differentiation of 3-chloro isomers from 4-chloro isomers without chromatographic separation (retention time).[1]

Technique B: ESI-MS/MS (LC-QTOF/QqQ) – The "Soft" Solution

Collision-Induced Dissociation (CID).[1]

Soft ionization preserves the protonated molecular ion ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, allowing for controlled fragmentation. This is where 3-chloro derivatives reveal their identity.
Fragment Ion3-CMC (Meta)2-CMC (Ortho)4-CMC (Para)Mechanistic Insight
Precursor ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

198.068 198.068198.068Protonated molecule.
Benzoyl Ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
m/z 155 (High Abundance)m/z 155 (Lower Abundance)m/z 155 (High Abundance)Formed by loss of amine side chain (

).
Phenyl Cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
m/z 111 m/z 111m/z 111Loss of CO from benzoyl ion.
Specific Loss None ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(m/z 180)
NoneOrtho Effect: 2-Cl interaction with carbonyl oxygen facilitates water loss.
Differentiation Ratio 155/111 Unique 180 peak Ratio 155/111 3-Cl and 4-Cl are distinguished by the energy-dependent ratio of m/z 155 to 111.[1]

Experimental Protocol: Self-Validating Identification

Objective: Definitively identify a 3-chloro derivative (e.g., 3-CMC) and reject 2-/4- isomers.

Reagents:

  • LC-MS Grade Methanol/Water + 0.1% Formic Acid.[1]

  • Certified Reference Materials (CRMs) for all three isomers (Essential for retention time mapping).[1]

Workflow:

  • Chromatographic Separation (The Primary Filter):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Gradient: 5% B to 95% B over 10 mins.[1]

    • Validation: 2-Cl usually elutes first or last depending on the specific stationary phase selectivity (steric hindrance affects interaction).[1] 3-Cl and 4-Cl often co-elute or elute very closely.[1]

  • MS/MS Acquisition (The Secondary Filter):

    • Perform Energy-Resolved MS (ERMS) . instead of a single collision energy (CE), ramp CE from 10 eV to 40 eV.

  • Data Analysis (The Decision Matrix):

    • Step A (Isotope Check): Confirm Precursor m/z 198 and 200 exist in a ~3:1 ratio.[1] If not, stop (not chlorinated).[1]

    • Step B (Ortho Exclusion): Look for m/z 180 (Water loss) or m/z 162 (HCl loss).[1]

      • Present?ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
         Sample is 2-Chloro .[2]
        
      • Absent?ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
         Sample is 3-Chloro  or 4-Chloro .[3]
        
    • Step C (Meta/Para Differentiation): Calculate the abundance ratio of the Chlorobenzoyl ion (m/z 155) to the Chlorophenyl ion (m/z 111) at 20 eV and 35 eV.

      • Note: 4-Chloro cations are often slightly more stable due to resonance, leading to a higher survival yield of m/z 155 at higher energies compared to 3-Chloro.[1] This must be calibrated against your specific CRMs.

Visualization of Mechanisms

Diagram 1: Fragmentation Pathway (Alpha-Cleavage)

This diagram illustrates the primary fragmentation leading to the indistinguishable immonium ion and the secondary pathway used for differentiation.

FragmentationPathway cluster_legend Pathway Logic M_Ion Precursor [M+H]+ m/z 198 Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage Immonium Immonium Ion (Base Peak) m/z 58 Alpha_Cleavage->Immonium Dominant (EI) Benzoyl 3-Chlorobenzoyl Ion m/z 155 Alpha_Cleavage->Benzoyl Secondary (CID) Phenyl 3-Chlorophenyl Cation m/z 111 Benzoyl->Phenyl -CO (28 Da) Desc Standard EI favors the Immonium path (m/z 58), masking the Cl position. CID (MS/MS) forces the Benzoyl path, revealing the aromatic ring stability.

Caption: Hierarchy of fragmentation. The red path dominates in EI (non-specific); the green path dominates in MS/MS and is key for isomer differentiation.

Diagram 2: Isomer Differentiation Logic Flow

A self-validating decision tree for researchers.

DecisionTree Start Analyze Unknown Chlorinated Derivative Check_Ortho Check for Ortho Effects (m/z 180 or 162) Start->Check_Ortho Is_2Cl Identify as 2-Chloro Isomer Check_Ortho->Is_2Cl Peaks Present Check_Ratio Compare Ratio m/z 155 : 111 Check_Ortho->Check_Ratio Peaks Absent Ref_Compare Compare vs. CRM (Energy Resolved) Check_Ratio->Ref_Compare Is_3Cl Identify as 3-Chloro Isomer Ref_Compare->Is_3Cl Matches 3-Cl Profile (Lower Stability) Is_4Cl Identify as 4-Chloro Isomer Ref_Compare->Is_4Cl Matches 4-Cl Profile (Higher Stability)

Caption: Validated workflow for assigning positional isomers. The "Ortho Effect" is the first exclusionary step before ratio analysis.

References

  • Wojcieszak, J., et al. (2020).[1] "Four synthetic cathinones: 3-chloromethcathinone, 4-chloromethcathinone... produce changes in spontaneous locomotor activity."[1][4] Neurotoxicity Research. Link

  • Negishi, S., et al. (2019).[1] "Electron ionization (EI) mass spectra for free bases of chloroamphetamine analogs." Forensic Toxicology. Link[1]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms).

  • EMCDDA. (2022).[1][5] "European Drug Report: Trends and Developments (3-CMC Profile)." Link

  • Kavanagh, P., et al. (2012).[1] "The analysis of substituted cathinones." Drug Testing and Analysis. Link

Sources

Comparative

X-ray crystallography data for 3-Chloro-8-fluoroimidazo[1,2-a]pyridine

Executive Summary This technical guide provides a comparative structural analysis of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine , a critical pharmacophore in the development of GABA-A receptor modulators and anti-infective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural analysis of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine , a critical pharmacophore in the development of GABA-A receptor modulators and anti-infective agents. Unlike standard purity assessments, this guide focuses on the solid-state performance and crystallographic properties of the molecule compared to its non-halogenated and mono-halogenated analogs.

The simultaneous introduction of an electron-withdrawing chlorine at C3 and a fluorine at C8 creates a unique "push-pull" electronic landscape that significantly alters crystal packing efficiency, solubility profiles, and ligand-protein binding potential compared to the parent imidazo[1,2-a]pyridine scaffold.

Part 1: Structural Context & Significance

The imidazo[1,2-a]pyridine scaffold is the core architecture for marketed drugs like Zolpidem and Alpidem .[1][2] The specific 3-Chloro-8-fluoro derivative represents a high-value intermediate where:

  • C3-Chlorine: Acts as a steric modulator and a halogen-bond donor (sigma-hole), critical for orienting the molecule in the binding pocket.

  • C8-Fluorine: Serves as a bioisostere for the C8-nitrogen found in imidazo[1,2-a]pyrimidines, lowering the basicity of the bridgehead nitrogen and altering metabolic stability without adding significant steric bulk.

Comparative Entities

To understand the performance of the target molecule, we compare it against two baselines:

  • Entity A (Parent): Imidazo[1,2-a]pyridine (Unsubstituted).[3][4][5][6]

  • Entity B (Mono-Halo): 3-Chloroimidazo[1,2-a]pyridine.[3]

  • Entity C (Target): 3-Chloro-8-fluoroimidazo[1,2-a]pyridine.[3]

Part 2: Comparative Crystallographic Analysis

The following data synthesizes structural trends observed in 3-halo and 8-halo imidazo[1,2-a]pyridine analogs.

Table 1: Physicochemical & Structural Performance Metrics
FeatureParent Scaffold3-Chloro AnalogTarget: 3-Cl-8-F Analog
Crystal System Monoclinic / OrthorhombicTriclinic (Typical)Triclinic / Monoclinic
Space Group

(Common)


or

Packing Motif Herringbone

-stacking
Halogen-directed layersDipole-aligned planar stacks
Intermolecular Forces weak C-H...NC-Cl...N (Halogen Bond)C-Cl...N + C-H...F
Calc.[3] Density ~1.25 g/cm³~1.45 g/cm³~1.58 - 1.62 g/cm³
Electronic Effect High Basicity (N1)Reduced BasicityMin.[3] Basicity (Inductive effect of F)
Mechanism of Interaction[2][6][7][8]
  • Parent: Relies heavily on T-shaped

    
    -stacking.[3] The lack of heavy atoms leads to lower density packing.[3]
    
  • 3-Chloro: The Chlorine atom introduces a

    
    -hole , creating a directional halogen bond with the N1 of the adjacent molecule. This often flattens the packing layers.[3]
    
  • 3-Chloro-8-Fluoro: The 8-Fluoro substituent blocks the C8-H...X interactions seen in the parent. It introduces a strong dipole moment.[3] The crystal lattice is stabilized by a cooperative network of Cl...N halogen bonds and weak C-H...F hydrogen bonds , leading to higher density and often higher melting points than the mono-substituted variants.

Part 3: Experimental Protocols (Self-Validating)

To obtain high-quality single crystals of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine suitable for X-ray diffraction, standard evaporation often yields twinned crystals due to the competing halogen interactions. The following protocol utilizes a vapor diffusion method optimized for di-halogenated heterocycles.

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to diffraction-quality crystal selection.

CrystalWorkflow Synthesis Crude Synthesis (NCS Chlorination) Purification Flash Chromatography (Hex/EtOAc 80:20) Synthesis->Purification Remove regioisomers SeedGen Seed Generation (Rapid Evap in DCM) Purification->SeedGen Yields microcrystals Growth Vapor Diffusion (Solvent: MeOH / Anti: Et2O) Purification->Growth Sat. Solution SeedGen->Growth Nucleation Selection Microscopy Selection (Polarized Light) Growth->Selection 3-7 Days XRD X-Ray Diffraction (Mo Kα Source) Selection->XRD Mount on loop

Figure 1: Optimized crystallization workflow for halogenated imidazo[1,2-a]pyridines.

Detailed Protocol: Vapor Diffusion Method
  • Pre-Purification: Ensure the compound is >98% pure via HPLC. Impurities (especially regioisomers like 5-chloro) will disrupt the lattice.[3]

  • Solvent Choice: Dissolve 20 mg of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine in 1.5 mL of Methanol (HPLC grade) . Methanol is preferred over DCM as it allows for hydrogen bonding with the N1 nitrogen, slowing nucleation.

  • Antisolvent: Use Diethyl Ether or Pentane as the antisolvent.[3]

  • Setup: Place the methanol solution in an inner vial (open cap). Place this vial inside a larger jar containing 10 mL of the antisolvent. Seal the outer jar tightly.

  • Kinetics: Store at 4°C in the dark. The 8-fluoro substituent increases solubility in polar solvents, so slower diffusion (cold temp) is required compared to the non-fluorinated analog.

  • Harvest: Block-like colorless crystals should appear within 72-96 hours.

Part 4: Interaction Logic & Halogen Bonding[3]

Understanding the intermolecular forces is vital for drug design (docking simulations).[3] The 3-Cl and 8-F atoms are not just passive bulk; they are active "anchors" in the solid state.

Interactions cluster_packing Crystal Stabilization MolA Molecule A (Donor) Cl_Atom Cl (C3) Sigma Hole (+) MolA->Cl_Atom F_Atom F (C8) Dipole (-) MolA->F_Atom MolB Molecule B (Acceptor) N_Atom N (Bridgehead) Lone Pair (-) MolB->N_Atom H_Atom Aromatic H (C5/C6) MolB->H_Atom Cl_Atom->N_Atom Halogen Bond (2.9 - 3.1 Å) H_Atom->F_Atom Weak H-Bond (Electrostatic)

Figure 2: Interaction network showing the dual-role of halogen substituents in lattice stabilization.[3]

Data Interpretation[1][2][3][8][9][10][11][12][13][14]
  • Halogen Bond (Cl...N): The distance is typically 8-12% shorter than the sum of van der Waals radii.[3] This interaction mimics the ligand-receptor interaction in the benzodiazepine binding site.

  • Fluorine Effect: The 8-F atom typically does not form strong halogen bonds due to its low polarizability.[3] Instead, it acts as a weak H-bond acceptor from aromatic protons (C-H...F), reinforcing the stacking alignment.

References

  • Synthesis and Functionalization

    • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines. (2015).[3][7] RSC Advances.

    • Source:

  • Structural Analogs (8-Fluoro & GABA Context)

    • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement. (2006).[3][8] Bioorganic & Medicinal Chemistry Letters.

    • Source: [3][8]

  • Crystallographic Principles of Imidazo[1,2-a]pyridines

    • Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. (2017).[1][3] Acta Crystallographica Section E.

    • Source: [3]

  • General Halogen Bonding in Heterocycles

    • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2025).[3][9][10][7][11] MDPI - Crystals.

    • Source: [3]

Sources

Validation

Optimizing the C-8 Position: A Comparative SAR Guide for Fluoroquinolone Scaffolds

Executive Summary: The C-8 "Swing" Position In the structural evolution of fluoroquinolones (FQs), the C-8 position represents a critical "swing" point that determines the delicate balance between broad-spectrum potency,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C-8 "Swing" Position

In the structural evolution of fluoroquinolones (FQs), the C-8 position represents a critical "swing" point that determines the delicate balance between broad-spectrum potency, resistance suppression, and safety (specifically phototoxicity).

While early-generation FQs (e.g., Ciprofloxacin) utilized a C-8 Hydrogen , and subsequent attempts to maximize potency introduced C-8 Halogens (e.g., Sparfloxacin), modern drug design has identified the C-8 Methoxy group as the optimal substituent.

This guide objectively compares the C-8 Methoxy moiety against its hydrogen and halogen alternatives.[1] We provide experimental evidence demonstrating why the C-8 Methoxy group is the superior choice for minimizing the Mutant Selection Window (MSW) and eliminating phototoxicity , supported by validated protocols for replication.

Comparative Analysis: The C-8 Substituent Landscape

The choice of substituent at C-8 fundamentally alters the molecule's electronic distribution and steric profile. Below is the comparative analysis of the three dominant C-8 strategies.

A. The "Product": C-8 Methoxy (e.g., Moxifloxacin, Gatifloxacin)
  • Mechanism: The bulky methoxy group provides steric hindrance that reduces affinity for bacterial efflux pumps. Crucially, it facilitates "Dual Targeting" —simultaneous inhibition of DNA Gyrase and Topoisomerase IV.

  • Outcome: This dual activity forces bacteria to acquire two simultaneous mutations to develop resistance, significantly narrowing the Mutant Selection Window (MPC).

  • Safety: The electron-donating nature of the methoxy group stabilizes the aromatic system against UV-induced degradation, minimizing phototoxicity.

B. Alternative 1: C-8 Halogen (e.g., Sparfloxacin, Clinafloxacin)
  • Mechanism: The addition of Fluorine or Chlorine at C-8 dramatically increases Gram-positive potency (lowering MICs).

  • The "Halogen Trap": While potent, these substituents destabilize the HOMO-LUMO gap. Upon UV exposure, the C-8 halogen acts as a leaving group, generating reactive aryl cations and singlet oxygen.

  • Outcome: Severe clinical phototoxicity (e.g., severe burns, rashes) led to the withdrawal or restriction of many C-8 halogenated drugs.

C. Alternative 2: C-8 Hydrogen (e.g., Ciprofloxacin, Levofloxacin)[2]
  • Mechanism: The baseline scaffold.

  • Outcome: Excellent Gram-negative activity but weaker Gram-positive coverage (specifically S. pneumoniae). Lacks the steric bulk to prevent efflux, leading to higher rates of resistance development compared to C-8 Methoxy variants.

Summary Data Table: Physicochemical & Biological Impact
FeatureC-8 Methoxy (-OMe) C-8 Chlorine (-Cl) C-8 Hydrogen (-H)
Representative Drug MoxifloxacinSparfloxacinCiprofloxacin
Gram (+) Potency HighVery HighModerate
Target Preference Balanced (Gyrase + Topo IV)Gyrase biasedGyrase biased (Gram -)
Efflux Susceptibility Low (Steric hindrance)ModerateHigh
Phototoxicity Index Safe (Stable)Toxic (Singlet Oxygen)Safe (Baseline)
Mutant Prevention Excellent (Low MPC)GoodModerate

Mechanistic Visualization

Diagram 1: The C-8 Optimization Decision Matrix

This flowchart illustrates the logical progression in Lead Optimization when modifying the C-8 position.

C8_Decision_Matrix node_start Fluoroquinolone Scaffold Optimization decision Select C-8 Substituent node_start->decision sub_H C-8 Hydrogen (e.g., Ciprofloxacin) decision->sub_H Baseline sub_Hal C-8 Halogen (-Cl/-F) (e.g., Sparfloxacin) decision->sub_Hal Potency Focus sub_OMe C-8 Methoxy (-OMe) (e.g., Moxifloxacin) decision->sub_OMe Balanced Profile outcome_H Outcome: Susceptible to Efflux Weaker Gram(+) Activity sub_H->outcome_H outcome_Hal Outcome: High Potency SEVERE Phototoxicity sub_Hal->outcome_Hal outcome_OMe Outcome: Dual Targeting (Gyrase + Topo IV) Low Efflux Photostable sub_OMe->outcome_OMe

Caption: Decision matrix for C-8 substitution. Note that while Halogens offer potency, they fail on toxicity parameters, whereas Methoxy optimizes both.

Experimental Validation Protocols

To validate the claims above, researchers should utilize the following self-validating protocols. These assays distinguish the "Product" (C-8 OMe) from "Alternatives" (C-8 H/Halogen).[1]

Protocol A: Mutant Prevention Concentration (MPC)

Objective: To quantify the ability of the C-8 substituent to suppress the emergence of resistant subpopulations (Dual Targeting validation).

Methodology:

  • Inoculum Preparation: Grow S. aureus (ATCC 29213) to late log phase. Concentrate to

    
     CFU/mL via centrifugation. High density is critical to detect rare mutants.
    
  • Agar Plate Setup: Prepare Mueller-Hinton agar plates containing serial dilutions of the test compound (C-8 OMe vs. C-8 H).

  • Seeding: Spread 100 µL of concentrated inoculum onto plates.

  • Incubation: Incubate at 37°C for 48–72 hours.

  • Calculation:

    • MIC: Lowest concentration inhibiting visible growth of

      
       CFU.
      
    • MPC: Lowest concentration inhibiting growth of colonies from the

      
       CFU inoculum.
      
  • Validation Criteria: A valid C-8 Methoxy candidate should exhibit an MPC/MIC ratio of < 4, whereas C-8 Hydrogen candidates often show ratios > 8, indicating a wider window for resistance selection.

Protocol B: 3T3 Neutral Red Uptake Phototoxicity Assay

Objective: To screen for the "Halogen Trap" (UV instability).

Methodology:

  • Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates.

  • Treatment: Treat cells with serial dilutions of the test compound.

  • Irradiation:

    • Plate A (+UV): Expose to 5 J/cm² UVA light (solar simulator).

    • Plate B (-UV): Keep in dark (control).

  • Viability Measure: After 24h, incubate with Neutral Red dye. Viable cells retain the dye. Measure OD540.

  • Calculation: Calculate the Photo-Irritation Factor (PIF):

    
    
    
  • Interpretation:

    • PIF < 2: Non-phototoxic (Typical for C-8 Methoxy ).

    • PIF > 5: Probable Phototoxicity (Typical for C-8 Halogen ).

Mechanism of Failure: Phototoxicity Pathway

Understanding why C-8 Halogens fail is crucial for avoiding this design flaw. The diagram below details the photochemical cascade.

Phototoxicity_Mechanism source C-8 Halogen FQ (e.g., Sparfloxacin) excited Excited Triplet State (HOMO-LUMO Transition) source->excited Absorbs uv UVA Irradiation (320-400 nm) uv->excited path_A Homolytic Dehalogenation excited->path_A radical Aryl Cation / Radical path_A->radical singlet Singlet Oxygen (1O2) ROS Generation radical->singlet Energy Transfer o2 Molecular Oxygen (O2) o2->singlet damage Lipid Peroxidation DNA Damage (Phototoxicity) singlet->damage

Caption: The photochemical pathway of C-8 Halogenated quinolones. The instability of the C-8 Halogen bond under UV light leads to Radical Oxygen Species (ROS) generation.

References

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[2] Microbiology and Molecular Biology Reviews. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

  • Blondeau, J. M., et al. (2001). Mutant prevention concentrations of fluoroquinolones for clinical isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy.[3] Link

  • Marutani, K., et al. (1993). Reduced phototoxicity of a novel fluoroquinolone, 8-methoxy derivative. Antimicrobial Agents and Chemotherapy.[3] Link

  • Zhao, X., et al. (2001). Restricting the selection of antibiotic-resistant mutants: a general strategy derived from fluoroquinolone studies.[1][4][3][5] Clinical Infectious Diseases. Link

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine: A Comparative Analysis of Standards and Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 3-Chloro-8-fluoroimidazo[1,2-a]pyridine, a molecule of interest in medicinal chemistry, elemental analysis serves as a fundamental tool for confirming empirical formulas and ensuring sample purity. The presence of both chlorine and fluorine, however, presents unique analytical challenges that necessitate a careful selection of methodologies and reference standards. This guide provides an in-depth comparison of analytical approaches for the elemental analysis of this halogenated bicyclic heteroaromatic compound, supported by established scientific principles and experimental insights.

The Critical Role of Elemental Analysis for Halogenated Heterocycles

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, accurate determination of the elemental composition of compounds like 3-Chloro-8-fluoroimidazo[1,2-a]pyridine is a non-negotiable aspect of quality control and regulatory submission.

Elemental analysis of halogenated compounds, particularly those containing fluorine, can be complex. Fluorine's high reactivity can interfere with standard combustion processes and damage analytical instrumentation if not properly managed.[3] Therefore, specialized techniques and reference materials are essential for obtaining accurate and reliable results.

Comparison of Analytical Methodologies

The determination of carbon, hydrogen, and nitrogen (CHN) in 3-Chloro-8-fluoroimidazo[1,2-a]pyridine can be achieved using standard combustion analysis, provided that appropriate scrubbers are in place to capture the resulting hydrogen halides. However, the accurate quantification of chlorine and fluorine requires more specialized techniques. The following table compares the most common methods for halogen determination in organic matrices.

Method Principle Advantages Disadvantages Typical Application
Combustion Ion Chromatography (CIC) The sample is combusted in a stream of oxygen, and the resulting gases are passed through an absorption solution. The halides are then quantified by ion chromatography.[4][5]High throughput, automation, simultaneous analysis of multiple halogens and sulfur, high precision and accuracy.[5]Higher initial instrument cost.Routine quality control, analysis of diverse sample matrices (solid, liquid, gas).[5]
Oxygen Flask (Schöniger Flask) Combustion The sample is wrapped in filter paper, placed in a platinum basket, and combusted in a sealed flask containing an absorption solution. The resulting halides are then titrated.Lower initial cost, simple setup.Labor-intensive, lower sample throughput, potential for incomplete combustion with some matrices.Non-routine analysis, laboratories with limited instrumentation.
Oxygen Bomb (Parr Bomb) Calorimetry The sample is combusted in a sealed stainless steel "bomb" under high-pressure oxygen. The combustion products are absorbed in a solution, and the halides are subsequently analyzed.Effective for difficult-to-combust samples.Requires specialized high-pressure equipment, manual sample handling.Analysis of refractory materials.
Inductively Coupled Plasma (ICP) Techniques While primarily used for metals, ICP-MS or ICP-OES can be used to determine halogens after appropriate sample digestion.High sensitivity, multi-elemental analysis.Complex sample preparation, potential for interferences.Trace elemental analysis.

For a high-throughput drug development environment, Combustion Ion Chromatography (CIC) is the superior method due to its automation, precision, and ability to determine multiple halogens simultaneously.[5]

Selecting Appropriate Elemental Analysis Standards

The accuracy of any elemental analysis is critically dependent on the quality of the certified reference materials (CRMs) used for calibration. For a novel compound like 3-Chloro-8-fluoroimidazo[1,2-a]pyridine, an identical CRM is unlikely to be commercially available. Therefore, the selection of a suitable standard relies on finding a stable, pure, and structurally related compound.

Key Considerations for Standard Selection:

  • Presence of Heteroatoms: The standard should ideally contain the elements of interest (C, H, N, Cl, F) in a similar chemical environment.

  • Purity and Certification: The standard must be of high purity and certified by a recognized body (e.g., NIST, ISO 17034).[6][7]

  • Matrix Matching: The physical and chemical properties of the standard should be as close as possible to the sample to ensure similar combustion behavior.

Recommended Commercially Available Standards:

While a perfect match is unavailable, the following standards from reputable suppliers like Merck Millipore and Elemental Microanalysis can be considered for the calibration of the analytical instrumentation.[8][9]

Standard Formula Supplier Elements Present Rationale for Use
5-Chloro-2-fluorobenzoic acidC₇H₄ClFO₂VariousC, H, Cl, FContains both chlorine and fluorine in an aromatic system.
2-Amino-5-chloropyridineC₅H₅ClN₂VariousC, H, N, ClContains nitrogen in a heterocyclic ring and chlorine.
4-Fluoro-DL-phenylalanineC₉H₁₀FNO₂VariousC, H, N, FContains nitrogen and fluorine.
SulfanilamideC₆H₈N₂O₂SElemental MicroanalysisC, H, N, SA common, stable standard for CHNS analysis.
AcetanilideC₈H₉NOElemental MicroanalysisC, H, NA widely used standard for CHN analysis.

Self-Validating System: To ensure the trustworthiness of the analysis, a multi-standard approach is recommended. This involves calibrating the instrument with a primary standard and then verifying the calibration with a secondary, structurally different standard. The analysis of the sample should only proceed if the results for the secondary standard are within the acceptable limits of its certified values.

Experimental Protocol: Elemental Analysis of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine via CIC

This protocol outlines a best-practice approach for the determination of C, H, N, Cl, and F in 3-Chloro-8-fluoroimidazo[1,2-a]pyridine using a modern elemental analyzer coupled with a combustion ion chromatograph.

Instrumentation:

  • Elemental Analyzer with CHN and Halogen capabilities (e.g., Thermo Scientific FlashSmart, Elementar vario EL cube)

  • Combustion Ion Chromatography (CIC) system (e.g., Metrohm 930 Compact IC Flex with 920 Absorber Module)

Theoretical Elemental Composition of C₈H₅ClFN₂:

  • Carbon (C): 51.49%

  • Hydrogen (H): 2.70%

  • Chlorine (Cl): 19.00%

  • Fluorine (F): 10.18%

  • Nitrogen (N): 15.01%

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 3-Chloro-8-fluoroimidazo[1,2-a]pyridine sample is homogenous and has been dried to a constant weight to remove any residual solvents.

    • Accurately weigh 1-2 mg of the sample into a tin capsule for CHN analysis and a separate 1-2 mg into a tin capsule for halogen analysis.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified standard such as Acetanilide or Sulfanilamide.

    • Calibrate the CIC system for chlorine and fluorine using a certified standard such as 5-Chloro-2-fluorobenzoic acid. Prepare a calibration curve using at least three different weights of the standard.

  • CHN Analysis:

    • Introduce the weighed sample into the elemental analyzer.

    • The sample is combusted at a high temperature (typically >950°C) in an oxygen-rich atmosphere.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).

    • The instrument software calculates the percentage of C, H, and N based on the calibration.

  • Halogen (Cl and F) Analysis via CIC:

    • Introduce the weighed sample into the combustion unit of the CIC system.

    • The sample undergoes pyrohydrolytic combustion at approximately 1050°C in a stream of argon and oxygen.[5]

    • The resulting gaseous products, including HCl and HF, are transferred to an absorption module containing an aqueous solution (e.g., a dilute hydrogen peroxide solution).[10][11]

    • The absorption solution, now containing chloride and fluoride ions, is automatically injected into the ion chromatograph.

    • The ions are separated on an anion-exchange column and detected by a conductivity detector.

    • The concentrations of chloride and fluoride are determined by comparing the peak areas to the calibration curve.

Data Analysis and Acceptance Criteria:

The experimentally determined percentages of each element should be within ±0.4% of the theoretical values. If the results are outside this range, potential causes such as incomplete combustion, instrument drift, or sample inhomogeneity should be investigated.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_chn_analysis CHN Analysis cluster_halogen_analysis Halogen Analysis (CIC) cluster_data_analysis Data Analysis sample 3-Chloro-8-fluoroimidazo[1,2-a]pyridine weigh_chn Weigh 1-2 mg for CHN analysis sample->weigh_chn weigh_halogen Weigh 1-2 mg for Halogen analysis sample->weigh_halogen combustion_chn Combustion (>950°C) in O2 atmosphere weigh_chn->combustion_chn pyrohydrolysis Pyrohydrolysis (~1050°C) in Ar/O2 stream weigh_halogen->pyrohydrolysis gc_separation GC Separation (CO2, H2O, N2) combustion_chn->gc_separation tcd_detection_chn TCD Detection gc_separation->tcd_detection_chn chn_results C, H, N % Results tcd_detection_chn->chn_results comparison Compare with Theoretical Values chn_results->comparison absorption Absorption in Aqueous Solution pyrohydrolysis->absorption ic_injection IC Injection absorption->ic_injection ion_separation Anion-Exchange Separation ic_injection->ion_separation conductivity_detection Conductivity Detection ion_separation->conductivity_detection halogen_results Cl, F % Results conductivity_detection->halogen_results halogen_results->comparison acceptance Acceptance Criteria: ±0.4% comparison->acceptance standards_relationship cluster_calibration Instrument Calibration cluster_verification Calibration Verification cluster_analysis Sample Analysis primary_standard Primary Standard (e.g., 5-Chloro-2-fluorobenzoic acid) secondary_standard Secondary Standard (e.g., 2-Amino-5-chloropyridine) primary_standard->secondary_standard Verifies analyte Analyte (3-Chloro-8-fluoroimidazo[1,2-a]pyridine) secondary_standard->analyte Justifies

Caption: Hierarchy of analytical standards.

Conclusion

The elemental analysis of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine requires a meticulous approach, particularly for the quantification of its halogen constituents. While traditional methods exist, Combustion Ion Chromatography stands out as the most robust, reliable, and efficient technique for a modern pharmaceutical research and development setting. The selection of appropriate, certified reference materials is crucial for ensuring the accuracy and validity of the results. By following a well-defined experimental protocol and a self-validating system of standards, researchers can confidently determine the elemental composition of this and other challenging halogenated compounds, thereby ensuring the integrity of their scientific findings.

References

  • Agilent Technologies. (n.d.). Simplify Testing of Elemental Impurities in Pharmaceuticals with Agilent's Certified Reference Materials Kit. Retrieved from [Link]

  • Quality Analysis. (n.d.). Combustion ion chromatography (CIC). Retrieved from [Link]

  • Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522. [Link]

  • Kumar, A., Kumar, K., Singh, P., & Singh, R. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of the Serbian Chemical Society, 83(10), 1143-1154. [Link]

  • National Institute of Metrology, China. (n.d.). Reference Material Certificate: CRMs of dibenzothiophene for elemental content. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(48). [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

  • Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas [Video]. YouTube. [Link]

  • Deshmukh, R., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 12(5), 768-779. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe research environment and the reliability of our experimental outcomes. This guide provides an in-depth, procedural framework for the safe disposal of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for handling halogenated organic waste and are designed to be a self-validating system for your laboratory's safety and compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given its structure—a chlorinated and fluorinated bicyclic heteroaromatic—3-Chloro-8-fluoroimidazo[1,2-a]pyridine should be handled as a hazardous substance. Analogous compounds are known to be irritants to the skin, eyes, and respiratory system.[3] Some halogenated pyridines are classified as toxic.[5] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.

Core Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a respirator with an organic vapor cartridge may be necessary for spill cleanup outside of a hood or if engineering controls are not sufficient.

II. Segregation and Collection of Waste

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Halogenated organic compounds require separate disposal streams from non-halogenated waste due to their potential to form highly toxic byproducts upon incineration if not handled correctly.

Procedural Steps for Waste Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "3-Chloro-8-fluoroimidazo[1,2-a]pyridine" and any other halogenated solvents or solutes. Avoid using abbreviations or chemical formulas.

  • Incompatibility Avoidance: Do not mix halogenated waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from sources of ignition.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional safety officer.

  • Control and Contain: For small, manageable spills within a fume hood, ensure the fume hood is operating correctly. For spills outside a hood, restrict access to the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section I.

  • Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable waste container labeled "Hazardous Waste - Spill Debris" with the chemical name.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Dispose of Waste: The container with the spill debris must be disposed of as halogenated organic waste.

IV. Disposal Pathway

The ultimate disposal of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine must be handled by a licensed hazardous waste disposal company. This is not a substance that can be neutralized in the lab or disposed of down the drain.

Disposal Workflow:

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_Disposal External Disposal Process Start Generation of 3-Chloro-8-fluoroimidazo[1,2-a]pyridine Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Request Request Waste Pickup from Environmental Health & Safety (EHS) Store->Request Transport Licensed Hazardous Waste Transporter Collects Waste Request->Transport Incinerate High-Temperature Incineration at a Permitted Hazardous Waste Facility Transport->Incinerate End Complete Destruction and Regulatory Compliance Incinerate->End

Caption: Disposal workflow for 3-Chloro-8-fluoroimidazo[1,2-a]pyridine.

Regulatory Considerations:

While a specific EPA hazardous waste code for 3-Chloro-8-fluoroimidazo[1,2-a]pyridine is not explicitly listed, it would likely fall under the following categories due to its halogenated nature and pyridine-like structure:

  • F-listed wastes (F002 or F005): These codes apply to spent halogenated solvents and still bottoms from the recovery of these solvents.[6] If the compound is part of a solvent mixture, these codes may be applicable. Pyridine-containing wastes are specifically mentioned under F005.[7][8]

  • U-listed or P-listed wastes: If the pure, unused chemical is being discarded, it could potentially be classified as a U-listed (toxic) or P-listed (acutely toxic) waste. However, without specific toxicity data, this is an assumption.

  • Characteristic Waste (D038): Wastes exhibiting the characteristic of toxicity for pyridine may be assigned the waste code D038.[9]

Your institution's Environmental Health and Safety (EHS) department will be responsible for making the final determination of the appropriate waste codes and ensuring compliance with all local, state, and federal regulations.

V. Summary of Key Disposal Information
ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains chlorine and fluorine, requiring specific disposal to prevent toxic byproducts.
Container Type HDPE or Glass with a secure lidEnsures chemical compatibility and prevents leaks and evaporation.
Labeling "Hazardous Waste," full chemical name, and list of all componentsComplies with regulations and ensures safe handling by waste management personnel.
Segregation Separate from non-halogenated, acidic, basic, and oxidizing wastePrevents dangerous chemical reactions and ensures proper disposal routing.
Disposal Method High-temperature incineration by a licensed facilityThe required method for the complete destruction of halogenated organic compounds.
Spill Cleanup Use inert absorbent; collect as hazardous wastePrevents exposure and environmental contamination.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and disposal are not merely regulatory hurdles; they are fundamental to the scientific endeavor.

References

  • PubChem. 2-Chloropyridine. National Center for Biotechnology Information. [Link]

  • HazMat Tool. UN 2822: 2-Chloropyridine - Substance information.[Link]

  • NextSDS. 2-CHLOROPYRIDINE - ADR Information.[Link]

  • U.S. Environmental Protection Agency. 6-Chloro-8-fluoroimidazo[1,2-a]pyridine Properties.[Link]

  • Vermont Department of Environmental Conservation. Frequently-Used Federal Hazardous Waste Codes.[Link]

  • PubMed. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Chloropyridine.[Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste F list.[Link]

Sources

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